(5E)-3-phenyl-5-[4-(trifluoromethyl)benzylidene]imidazolidine-2,4-dione
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Overview
Description
(5E)-3-phenyl-5-[4-(trifluoromethyl)benzylidene]imidazolidine-2,4-dione is a synthetic organic compound belonging to the class of imidazolidine-2,4-diones This compound is characterized by the presence of a phenyl group and a trifluoromethyl-substituted benzylidene group attached to the imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-phenyl-5-[4-(trifluoromethyl)benzylidene]imidazolidine-2,4-dione typically involves the condensation of an appropriate aldehyde with an imidazolidine-2,4-dione derivative. One common method involves the reaction of 4-(trifluoromethyl)benzaldehyde with 3-phenylimidazolidine-2,4-dione in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the final product in a highly pure form.
Chemical Reactions Analysis
Types of Reactions
(5E)-3-phenyl-5-[4-(trifluoromethyl)benzylidene]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction could produce reduced forms of the compound. Substitution reactions result in the replacement of specific functional groups with new ones.
Scientific Research Applications
(5E)-3-phenyl-5-[4-(trifluoromethyl)benzylidene]imidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (5E)-3-phenyl-5-[4-(trifluoromethyl)benzylidene]imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- (5E)-3-(4-bromobenzyl)-5-[4-(trifluoromethyl)benzylidene]imidazolidine-2,4-dione
- (5E)-3-(2-fluorobenzyl)-5-[3-(trifluoromethyl)benzylidene]-2,4-imidazolidinedione
Uniqueness
(5E)-3-phenyl-5-[4-(trifluoromethyl)benzylidene]imidazolidine-2,4-dione is unique due to the presence of both a phenyl group and a trifluoromethyl-substituted benzylidene group. This combination of functional groups imparts specific chemical and physical properties to the compound, making it distinct from other similar compounds.
Properties
Molecular Formula |
C17H11F3N2O2 |
---|---|
Molecular Weight |
332.28 g/mol |
IUPAC Name |
(5E)-3-phenyl-5-[[4-(trifluoromethyl)phenyl]methylidene]imidazolidine-2,4-dione |
InChI |
InChI=1S/C17H11F3N2O2/c18-17(19,20)12-8-6-11(7-9-12)10-14-15(23)22(16(24)21-14)13-4-2-1-3-5-13/h1-10H,(H,21,24)/b14-10+ |
InChI Key |
WISILVUZPRUYIF-GXDHUFHOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(C=C3)C(F)(F)F)/NC2=O |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(F)(F)F)NC2=O |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)C(F)(F)F)NC2=O |
Origin of Product |
United States |
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